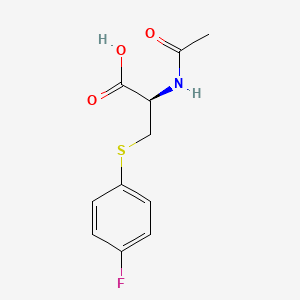
N-Acetyl-S-(4-fluorophenyl)cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(4-fluorophenyl)cysteine is a chemical compound with the molecular formula C11H12FNO3S. It is a derivative of cysteine, an amino acid, and features a fluorophenyl group attached to the sulfur atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-fluorophenyl)cysteine typically involves the acetylation of S-(4-fluorophenyl)cysteine. One common method includes the reaction of 4-fluorobenzenethiol with N-acetylcysteine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
N-Acetyl-S-(4-fluorophenyl)cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted fluorophenyl derivatives
科学研究应用
N-Acetyl-S-(4-fluorophenyl)cysteine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving cysteine.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Acetyl-S-(4-fluorophenyl)cysteine involves its ability to interact with various molecular targets. The compound can modulate redox reactions due to its thiol group, which can donate electrons and neutralize reactive oxygen species. This antioxidant activity is crucial in protecting cells from oxidative damage . Additionally, the fluorophenyl group may enhance the compound’s stability and bioavailability .
相似化合物的比较
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and precursor to glutathione.
S-(4-fluorophenyl)cysteine: Similar structure but lacks the acetyl group.
Glutathione: A tripeptide with potent antioxidant properties
Uniqueness
N-Acetyl-S-(4-fluorophenyl)cysteine is unique due to the presence of both the acetyl and fluorophenyl groups. These modifications enhance its chemical stability and potentially its biological activity compared to its analogs .
生物活性
N-Acetyl-S-(4-fluorophenyl)cysteine (NAC-F) is a derivative of N-acetylcysteine (NAC), known for its diverse biological activities, including antioxidant properties, modulation of redox states, and potential therapeutic applications in various diseases. This article aims to provide a comprehensive overview of the biological activity of NAC-F, including its mechanism of action, cytotoxicity against cancer cell lines, and potential therapeutic implications.
NAC-F functions primarily through its role as a precursor to glutathione, a crucial antioxidant in the body. The presence of the fluorophenyl group enhances its interaction with various molecular targets, potentially increasing its efficacy in modulating oxidative stress and apoptosis pathways. The compound may also influence cellular signaling pathways related to inflammation and cancer progression.
Biological Activity Overview
- Antioxidant Properties : NAC-F exhibits strong antioxidant activity by increasing intracellular levels of glutathione and reducing reactive oxygen species (ROS). This property is vital for protecting cells from oxidative damage and has implications in neuroprotection and anti-inflammatory responses.
- Cytotoxicity Against Cancer Cells : Several studies have evaluated the cytotoxic effects of NAC-F on various cancer cell lines. The compound has shown selective toxicity against melanoma and colon cancer cells while demonstrating lower toxicity towards normal cells.
- Induction of Apoptosis : NAC-F has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic effect is crucial for its potential as an anticancer agent.
Case Studies and Experimental Data
A study conducted on the effects of NAC-F on human melanoma cell lines demonstrated significant cytotoxicity compared to conventional chemotherapeutics like dacarbazine. The IC50 values for NAC-F were substantially lower than those for dacarbazine, indicating higher potency:
| Compound | IC50 (µM) against SK-MEL-2 |
|---|---|
| This compound | 5.23 ± 0.45 |
| Dacarbazine | 11.83 ± 1.03 |
In another experiment assessing the impact on colon cancer cells, NAC-F was found to be effective at inducing apoptosis without affecting normal kidney cells significantly:
| Cell Line | IC50 (µM) | Toxicity against Normal Cells |
|---|---|---|
| HCT116 (Colon) | 7.45 ± 0.32 | Low (IC50 > 500 µM) |
| CV-1 (Normal) | >500 | - |
Potential Therapeutic Applications
Given its biological activity, NAC-F holds promise for therapeutic applications in:
- Cancer Treatment : Its selective cytotoxicity against specific cancer cell lines suggests potential use as an adjunct therapy in oncology.
- Neuroprotection : The antioxidant properties may be beneficial in neurodegenerative diseases where oxidative stress plays a significant role.
- Detoxification : Similar to NAC, NAC-F could be explored for its ability to detoxify harmful substances in the body.
属性
分子式 |
C11H12FNO3S |
|---|---|
分子量 |
257.28 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI 键 |
MMFMNCSNACXBFZ-JTQLQIEISA-N |
手性 SMILES |
CC(=O)N[C@@H](CSC1=CC=C(C=C1)F)C(=O)O |
规范 SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















